molecular formula C16H12N2O2 B6511093 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 894888-07-4

3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No. B6511093
CAS RN: 894888-07-4
M. Wt: 264.28 g/mol
InChI Key: JQVCVULCDJRDEN-UHFFFAOYSA-N
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Description

3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, has been achieved through various methods . These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a derivative of 1,8-naphthyridin-4-one . It is substituted by a carboxylic acid, ethyl and methyl groups at positions 3, 1, and 7, respectively .


Chemical Reactions Analysis

1,8-Naphthyridines, including 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, can undergo various chemical reactions . These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

Anticancer Properties

1,6-naphthyridines, including HMS1641I16, exhibit promising anticancer activity. Research has shown that these compounds can selectively target cancer cells, inhibit cell proliferation, and induce apoptosis. The structure–activity relationship (SAR) studies have correlated the anticancer effects of 1,6-naphthyridines with their molecular structure. Molecular modeling studies further enhance our understanding of their interactions with cancer cell targets .

Anti-Microbial Effects

The compound exhibits antimicrobial activity against various pathogens. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes. Investigating its efficacy against specific bacteria, fungi, and viruses is crucial .

Mechanism of Action

While the specific mechanism of action for 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is not mentioned in the search results, it is known that certain 1,8-naphthyridine derivatives are considered good DNA intercalators . They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, has been of considerable interest to the synthetic community . Efforts are being made to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving synthesis methods and exploring the potential applications of these compounds in various fields.

properties

IUPAC Name

3-benzoyl-7-methyl-1H-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-7-8-12-15(20)13(9-17-16(12)18-10)14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVCVULCDJRDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzoyl-7-methyl-1,8-naphthyridin-4(1H)-one

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